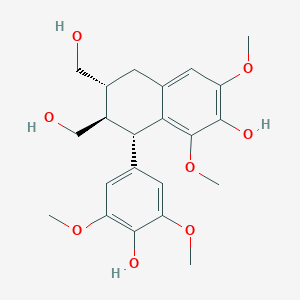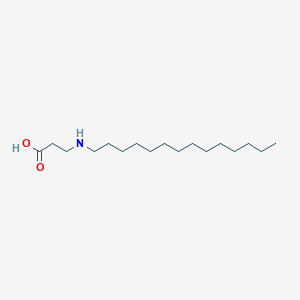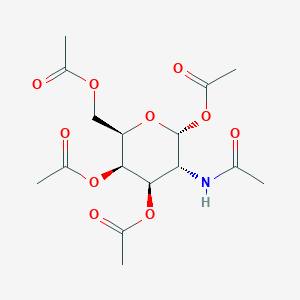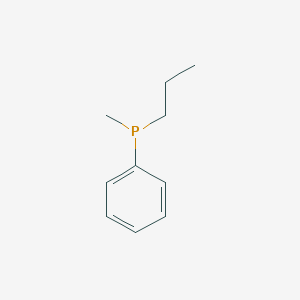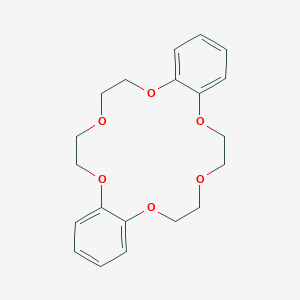
Ekatetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ekatetrone is a novel chemical compound that has gained much attention in the scientific community due to its unique properties and potential applications. It is a member of the class of compounds known as tetrazoles, which are characterized by their five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is of particular interest due to its potential as a therapeutic agent in various disease states, including cancer, inflammation, and neurodegeneration. In
Wirkmechanismus
The mechanism of action of Ekatetrone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell growth and survival. Furthermore, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, which contribute to the development of inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to protect neurons from oxidative stress and other forms of damage, preserving their function and preventing neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ekatetrone is its versatility in various disease states. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for a variety of therapeutic applications. Additionally, this compound has been shown to have low toxicity and excellent bioavailability, making it a safe and effective treatment option.
One limitation of this compound is its relatively recent discovery, which means that there is still much to learn about its mechanism of action and potential applications. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise. Finally, there is a need for further research to determine the optimal dosage and administration of this compound in various disease states.
Zukünftige Richtungen
There are many future directions for research on Ekatetrone. One area of interest is the development of novel this compound derivatives with improved efficacy and specificity. Additionally, further research is needed to determine the optimal dosage and administration of this compound in various disease states. Furthermore, there is a need for clinical trials to determine the safety and efficacy of this compound in humans. Finally, there is a need for further research to elucidate the mechanism of action of this compound and its potential applications in other disease states.
Wissenschaftliche Forschungsanwendungen
Ekatetrone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, this compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. Furthermore, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
12794-19-3 |
|---|---|
Molekularformel |
C19H13NO7 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
2-(10,12-dihydroxy-3,6,11-trioxo-1,4-dihydronaphtho[2,3-g]isochromen-1-yl)acetamide |
InChI |
InChI=1S/C19H13NO7/c20-12(22)6-11-14-7(5-13(23)27-11)4-9-16(18(14)25)19(26)15-8(17(9)24)2-1-3-10(15)21/h1-4,11,21,25H,5-6H2,(H2,20,22) |
InChI-Schlüssel |
QZENCFIHIPLZMU-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O |
Kanonische SMILES |
C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O |
Andere CAS-Nummern |
12794-19-3 |
Synonyme |
1,8-dihydroxy-2-(1'-hydroxy-2'-carbamoyl)ethyl- 9,10-anthraquinone 3-acetic acid lactone ekatetrone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
